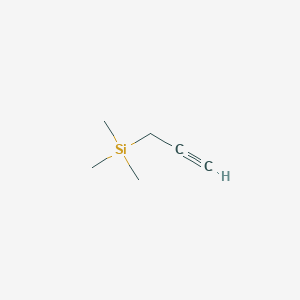
炔丙基三甲基硅烷
描述
Trimethyl(propargyl)silane (2-Propynyl-trimethylsilane) is a clear colorless liquid and contains 500ppm of butylated hydroxytoluene (BHT) as stabilizer. It undergoes GaCl3-catalyzed dehydrogenation reaction with aldimines to afford 4-methylquinoline.
科学研究应用
过渡金属催化的 [5 + 2] 环加成反应
炔丙基三甲基硅烷已被用作过渡金属催化的 [5 + 2] 环加成反应中的烯丙基等价物 . 在这些反应中,炔丙基三甲基硅烷和乙烯基环丙烷在铑催化剂存在下结合。 生成的环加成产物在形式上等同于加成到空间位阻更大的烯丙基双键的产物 . 这提供了一条高度有效的途径,可以获得形式上的烯丙基环加成产物 .
气态烯丙基的合成等价物
炔丙基三甲基硅烷充当气态烯丙基和难以获得的单取代烯丙基的安全、易于处理的合成等价物 . 这使得它们在使用气态烯丙基具有挑战性或危险性的反应中特别有用 .
β-烯丙基-GABA 的合成
炔丙基三甲基硅烷已被用于合成 β-烯丙基-GABA,这是一种在药物化学中引起关注的化合物 . 该反应由路易斯酸诱导,导致形成具有潜在生物活性的化合物 .
作用机制
Target of Action
Propargyltrimethylsilane, also known as Trimethyl(propargyl)silane or trimethyl(prop-2-ynyl)silane, is primarily used as a synthetic equivalent of gaseous allenes and hard-to-access monosubstituted allenes . It is used in various chemical reactions, particularly in the synthesis of complex organic compounds .
Mode of Action
Propargyltrimethylsilane interacts with its targets through a process known as rhodium-catalyzed [5 + 2] cycloadditions . In this process, propargyltrimethylsilanes and vinylcyclopropanes undergo a reaction that results in the formation of formal allene cycloadducts . This reaction is facilitated by the presence of a rhodium catalyst .
Biochemical Pathways
The primary biochemical pathway affected by propargyltrimethylsilane is the [5 + 2] cycloaddition pathway . This pathway is crucial in the synthesis of various seven-membered ring-containing natural products . The compound’s interaction with this pathway allows for the efficient production of these products .
Pharmacokinetics
Its physical properties, such as its boiling point of 91-93°c and density of 0.753 g/mL at 25°C , may influence its behavior in a biological system.
Result of Action
The primary result of propargyltrimethylsilane’s action is the formation of formal allene cycloadducts . These cycloadducts are crucial in the synthesis of various complex organic compounds .
Action Environment
The action of propargyltrimethylsilane can be influenced by various environmental factors. For instance, the compound contains 500 ppm BHT as a stabilizer , which can affect its stability. Additionally, it is recommended to be stored at a temperature of -20°C , suggesting that temperature can significantly impact its stability and efficacy.
生化分析
Biochemical Properties
Trimethyl(propargyl)silane is used in the synthesis of diverse end-functionalized compounds via ‘click’ reaction
Cellular Effects
It is known that it can be used in the synthesis of diverse end-functionalized compounds , which may have various effects on cellular function.
Molecular Mechanism
Trimethyl(propargyl)silane undergoes GaCl3-catalyzed dehydrogenation reaction with aldimines to afford 4-methylquinoline
属性
IUPAC Name |
trimethyl(prop-2-ynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLMHUHFUQKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065426 | |
| Record name | Silane, trimethyl-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-64-3 | |
| Record name | Trimethyl-2-propyn-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl-2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-2-propyn-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethyl-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl-2-propynylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILANE, TRIMETHYL-2-PROPYNYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8BVJ8DGN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Propargyltrimethylsilane?
A1: Propargyltrimethylsilane has the molecular formula C6H12Si and a molecular weight of 112.27 g/mol. []
Q2: What are the characteristic spectroscopic features of Propargyltrimethylsilane?
A2: Key spectroscopic data includes:
Q3: Is Propargyltrimethylsilane stable under standard storage conditions?
A3: Propargyltrimethylsilane is typically stored refrigerated to maintain its stability. []
Q4: How does Propargyltrimethylsilane serve as an allene equivalent in organic synthesis?
A4: While conventional allenes are often challenging to employ in intermolecular cycloadditions, Propargyltrimethylsilane acts as a safe and readily available synthetic equivalent. Upon protodesilylation, it generates the desired allene cycloadducts. This strategy enables the formal addition to the sterically hindered allene double bond, offering a valuable tool for constructing complex molecules. []
Q5: Can you elaborate on the use of Propargyltrimethylsilane in synthesizing heterocycles?
A5: Propargyltrimethylsilane is a valuable precursor for various heterocycles possessing a vinylidene group. Organosilicon synthetic routes utilizing functionalized Propargyltrimethylsilanes enable the synthesis of vinylidene-3 oxolanes, oxanes, oxepanes, oxocanes, vinylidene-5 dioxane-1,3, and heterocycles with two heteroatoms (O, S, N). []
Q6: How is Propargyltrimethylsilane utilized in the synthesis of pyrrolidine derivatives?
A6: A platinum/Brønsted acid relay catalytic cascade reaction leverages Propargyltrimethylsilane for pyrrolidine synthesis. The reaction couples N-Boc-protected alkynamine derivatives with alkenes or alkynes. Notably, employing Propargyltrimethylsilane alongside water leads to bicyclic compounds lacking the trimethylsilane group and exhibiting an exocyclic carbon-carbon double bond. []
Q7: Describe the role of Propargyltrimethylsilane in synthesizing (E)-silylated conjugated enynes.
A7: Reacting 1,1-bis(trimethylsilyl)-2-propyne (derived from Propargyltrimethylsilane) with electrophiles like aldehydes or acetals in the presence of a Lewis acid yields (E)-silylated conjugated enynes. This method highlights the versatility of Propargyltrimethylsilane in constructing valuable building blocks for organic synthesis. []
Q8: Explain the synthesis of polyethers with allenyl side chains using Propargyltrimethylsilane.
A8: Polyethers featuring allenyl side chains are accessible through a three-component polycondensation. This acid-catalyzed reaction involves dialdehydes, alkylene bis(trimethylsilyl) ethers, and Propargyltrimethylsilane. Notably, Propargyltrimethylsilane effectively serves as an allenyl reagent in this transformation. The polymerization proceeds smoothly in the presence of triphenylmethyl perchlorate, resulting in the desired polyethers with allenyl side chains. []
Q9: How does Propargyltrimethylsilane participate in reactions with 4-oxoazetidine-2-carbaldehydes?
A9: Propargyltrimethylsilane exhibits diverse reactivity with 4-oxoazetidine-2-carbaldehydes. Employing propargyl bromide and metal promoters enables carbonyl allenylation and propargylation, showcasing regio- and stereoselectivity. Furthermore, a tin(IV) chloride-mediated reaction provides a one-pot synthesis of functionalized allylsilanes. These reactions offer access to novel fused or bridged tricyclic beta-lactams through subsequent transformations like the allenic Pauson-Khand reaction or palladium-catalyzed reactions. []
Q10: How does Propargyltrimethylsilane interact with Zirconium Alkoxide Complexes?
A10: When added to [Cp'2Zr(OtBu)][B(C6F5)4] (Cp' = C5H4Me) at low temperatures, Propargyltrimethylsilane forms equilibrium mixtures of Cp'2Zr(OtBu)(RC≡CR')+, the starting zirconium complex, and free alkyne. Notably, Propargyltrimethylsilane coordinates strongly due to β-Si stabilization of the positive charge on the internal carbon of the coordinated alkyne. []
Q11: What is the significance of Propargyltrimethylsilane in forming Nonchelated d0 Zirconocene-Aryl-Alkene and Alkyne Adducts?
A11: Propargyltrimethylsilane's beta-SiMe3 substituent and the weak nucleophilicity of the -C6F5 ligand contribute to stabilizing nonchelated d0 zirconocene-aryl-alkene and alkyne adducts. The addition of Propargyltrimethylsilane to [(C5H4R)2Zr(C6F5)][B(C6F5)4] generates an equilibrium mixture containing the alkyne adduct, the starting zirconium complex, and free Propargyltrimethylsilane. NMR analysis suggests unsymmetrical substrate coordination and polarization of the alkyne triple bond. []
Q12: Describe the reaction of Propargyltrimethylsilane magnesium bromide with aldimines.
A12: Reacting Propargyltrimethylsilane magnesium bromide with aldimines can lead to a mixture of three acetylenic amines, with two isomers being the major products. This reaction holds synthetic potential, specifically for synthesizing the major acetylenic amine product. []
Q13: What are some other notable reactions of Propargyltrimethylsilane?
A13: Propargyltrimethylsilane undergoes various transformations including:
- Regioselective allenylation of acetals catalyzed by Lewis acids to form α-allenyl ethers and 3-silylated 3,4-dihydrofurans. []
- Reactions with carbonyl derivatives in the presence of titanium tetrachloride to yield chloroprene derivatives. []
- Reactions with carbonyl derivatives in the presence of tetra-n-butylammonium fluoride to provide α-allenic alcohols. []
- Reactions with N-alkoxycarbonyliminium ions to form oxazinones or allenes depending on reaction conditions. [, ]
- Chain elongation reactions from the propargylic carbon. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
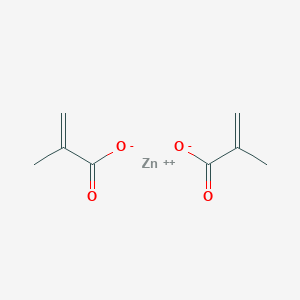
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)
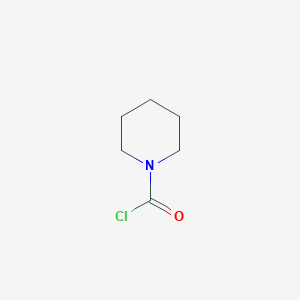

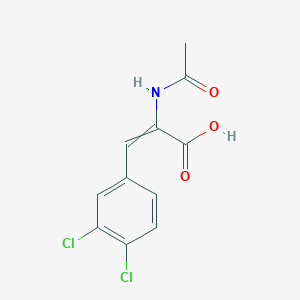
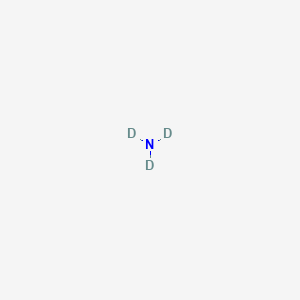
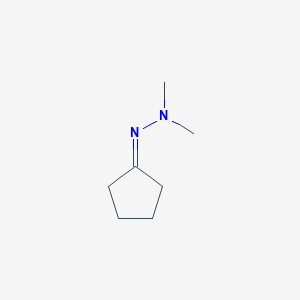

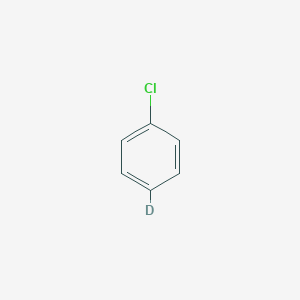
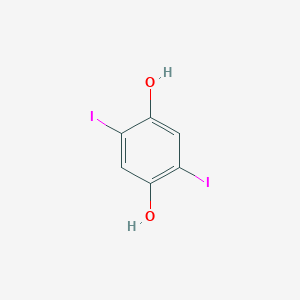
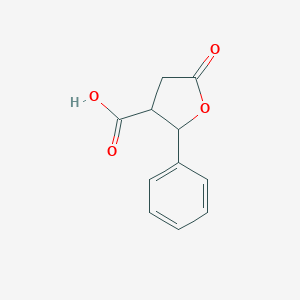
![4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid](/img/structure/B76843.png)
![22-Ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
